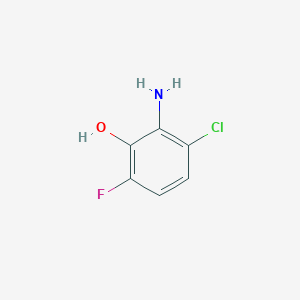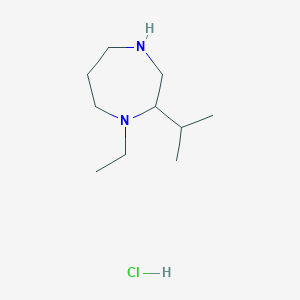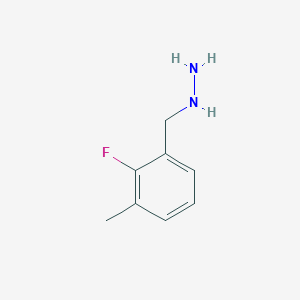
(2-Fluoro-3-methylbenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11FN2 It is a derivative of benzylhydrazine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylbenzyl)hydrazine typically involves the reaction of (2-Fluoro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Azides or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methylbenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-methylbenzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the hydrazine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-3-methylphenyl)hydrazine
- (2-Fluoro-4-methylbenzyl)hydrazine
- (3-Fluoro-2-methylbenzyl)hydrazine
Uniqueness
(2-Fluoro-3-methylbenzyl)hydrazine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
(2-fluoro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3 |
InChI-Schlüssel |
MDCAFRWSLIFABE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CNN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)


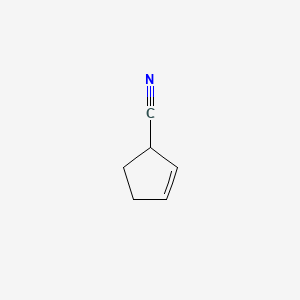



![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

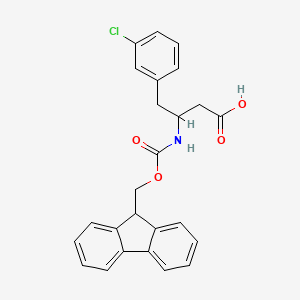
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
